
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline, also known as Cl-IMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imidazole derivatives, which have been found to exhibit a range of biological activities.
Scientific Research Applications
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neuronal cells, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In neuronal cells, this compound has been found to modulate the activity of GABA receptors, which may have implications for the treatment of neurological disorders. In animal models, this compound has been found to exhibit antitumor activity and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline is that it has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. Another advantage is that it can be easily synthesized using commercially available starting materials. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its use in animal models may be limited by its toxicity and pharmacokinetic properties.
Future Directions
There are several future directions for research on 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline. One direction is to further elucidate its mechanism of action, which may help to identify new targets for drug development. Another direction is to optimize its pharmacokinetic properties, which may improve its efficacy in animal models. Additionally, this compound could be used as a scaffold for the design of new compounds with improved pharmacological properties, such as increased selectivity and potency. Finally, this compound could be studied for its potential applications in other scientific research fields, such as infectious diseases and immunology.
Synthesis Methods
The synthesis of 5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline involves the reaction of 5-chloro-2-methoxyaniline with 1H-imidazole-2-methanamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions and the purification method.
properties
IUPAC Name |
5-chloro-N-(1H-imidazol-2-ylmethyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-16-10-3-2-8(12)6-9(10)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWAMMVLJYWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

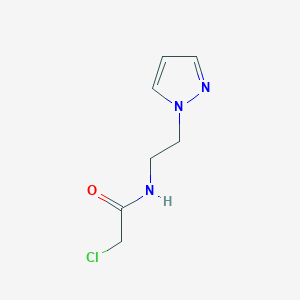
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)
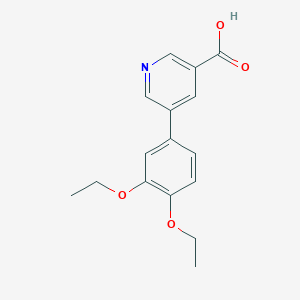
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)
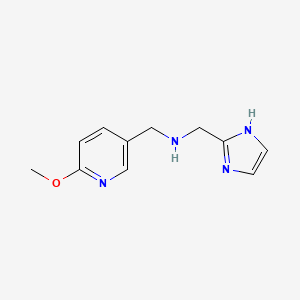
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
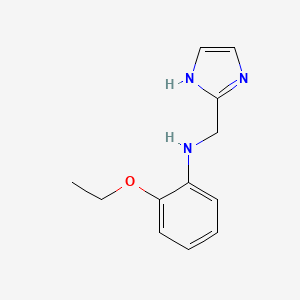
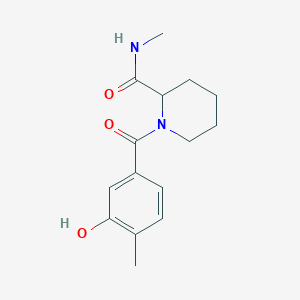
![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)